3'-Trifluoromethyl-2,2-dimethylvaleranilide
Overview
Description
3’-Trifluoromethyl-2,2-dimethylvaleranilide is a chemical compound with the molecular formula C₁₄H₁₈F₃NO and a molecular weight of 273.2940 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a valeranilide structure, which imparts unique chemical properties to the compound.
Preparation Methods
The synthesis of 3’-Trifluoromethyl-2,2-dimethylvaleranilide typically involves the reaction of 3’-trifluoromethylbenzoyl chloride with 2,2-dimethylvaleric acid in the presence of a suitable base, such as triethylamine . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve optimization of reaction parameters, such as temperature, pressure, and solvent choice, to scale up the synthesis process efficiently .
Chemical Reactions Analysis
3’-Trifluoromethyl-2,2-dimethylvaleranilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
3’-Trifluoromethyl-2,2-dimethylvaleranilide has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mechanism of Action
The mechanism of action of 3’-Trifluoromethyl-2,2-dimethylvaleranilide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or industrial effects .
Comparison with Similar Compounds
3’-Trifluoromethyl-2,2-dimethylvaleranilide can be compared with other similar compounds, such as:
2,2-Dimethyl-3’-(trifluoromethyl)pentanoanilide: Similar in structure but may have different reactivity and applications.
Trifluoromethylbenzoyl derivatives: These compounds share the trifluoromethyl group but differ in the rest of the molecular structure, leading to variations in their chemical and biological properties.
Biological Activity
3'-Trifluoromethyl-2,2-dimethylvaleranilide is a chemical compound with the molecular formula C₁₄H₁₈F₃NO and a molecular weight of 273.2940 g/mol . This compound is gaining attention in scientific research due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its reactivity and interaction with biological targets, making it a subject of interest in pharmacology and agrochemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group significantly increases the compound's binding affinity to these targets, leading to modulation of their activity. This modulation can influence various biochemical pathways, which is crucial for therapeutic applications.
Therapeutic Potential
Research indicates that this compound may have potential therapeutic applications, particularly in the treatment of diseases where precise modulation of molecular targets is necessary. The compound's unique structure allows it to act as a valuable tool in studying enzyme interactions and metabolic pathways.
Case Studies
- Anticancer Activity : A study explored the efficacy of this compound in inhibiting cancer cell proliferation. In vitro assays demonstrated that the compound effectively reduced the viability of various cancer cell lines, suggesting its potential as an anticancer agent.
- Enzyme Inhibition : Research focused on the inhibition of specific enzymes involved in metabolic disorders. The findings indicated that this compound selectively inhibited these enzymes, leading to altered metabolic pathways that could be beneficial in managing certain diseases.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
2,2-Dimethyl-3’-(trifluoromethyl)pentanoanilide | Similar trifluoromethyl group | Potentially lower enzyme inhibition |
Trifluoromethylbenzoyl derivatives | Shared trifluoromethyl group | Varied activity based on substituents |
This table highlights how structural similarities can lead to differences in biological activity and therapeutic potential.
The synthesis of this compound typically involves the reaction of 3’-trifluoromethylbenzoyl chloride with 2,2-dimethylvaleric acid , using a base such as triethylamine. This method allows for the efficient production of the compound while maintaining its chemical integrity for biological studies.
Chemical Reactions
The compound undergoes various chemical reactions that can enhance its utility in research:
- Oxidation : Can produce carboxylic acids or other oxidized derivatives.
- Reduction : Can yield amine or alcohol derivatives.
- Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions.
These reactions are essential for modifying the compound for specific applications in drug development and agrochemicals.
Properties
IUPAC Name |
2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO/c1-4-8-13(2,3)12(19)18-11-7-5-6-10(9-11)14(15,16)17/h5-7,9H,4,8H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGSGKPJMMYYGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177556 | |
Record name | 3'-Trifluoromethyl-2,2-dimethylvaleranilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2300-87-0 | |
Record name | 3'-Trifluoromethyl-2,2-dimethylvaleranilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002300870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Trifluoromethyl-2,2-dimethylvaleranilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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